A Technical Guide to 4-(Quinazolin-4-ylamino)butanoic Acid: Synthesis, Structural Elucidation, and Therapeutic Potential
A Technical Guide to 4-(Quinazolin-4-ylamino)butanoic Acid: Synthesis, Structural Elucidation, and Therapeutic Potential
This guide provides an in-depth technical overview of 4-(Quinazolin-4-ylamino)butanoic acid, a heterocyclic compound featuring the privileged quinazoline scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established chemical principles and field-proven insights to deliver a comprehensive resource on the synthesis, characterization, and potential biological significance of this molecule.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This nitrogen-containing heterocyclic system is present in numerous natural products and forms the structural foundation for a multitude of clinically approved drugs.[1][2] A significant portion of research into quinazoline derivatives has focused on their capacity to act as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[3][4][5] The overexpression or mutation of EGFR is a well-established driver in various cancers, making it a critical target for therapeutic intervention.[3][5]
4-(Quinazolin-4-ylamino)butanoic acid incorporates this potent scaffold linked to a flexible butanoic acid chain. This design presents an intriguing molecule for investigation, potentially serving as a targeted agent, a linker for more complex conjugates, or a fragment for library development. This guide will delineate a robust synthetic pathway, provide a framework for its structural validation, and discuss its putative role as a kinase inhibitor based on extensive data from analogous structures.
Synthesis of 4-(Quinazolin-4-ylamino)butanoic Acid
The most established and logical pathway to synthesize 4-(Quinazolin-4-ylamino)butanoic acid is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed for the N-arylation of 4-chloroquinazolines.[6][7][8] The core principle involves the displacement of the highly reactive chlorine atom at the C4 position of the quinazoline ring by an amine nucleophile.
The causality behind this choice of reaction is twofold:
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Electrophilicity of the Quinazoline Core: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring renders the C4 position highly electrophilic and susceptible to nucleophilic attack.
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Availability of Precursors: The starting materials, 4-chloroquinazoline and 4-aminobutanoic acid (GABA), are commercially available or readily synthesized.
Proposed Reaction Mechanism
The reaction proceeds through a classic SNAr mechanism, which involves a two-step addition-elimination sequence.
Caption: Proposed SNAr mechanism for the synthesis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating. Each step includes checkpoints and expected outcomes, ensuring that a successful reaction can be confirmed through standard analytical techniques.
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
4-Aminobutanoic acid (1.2 eq)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
2-Propanol (Isopropyl alcohol, IPA) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
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Hexanes
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Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloroquinazoline (1.0 eq) and 4-aminobutanoic acid (1.2 eq).
-
Solvent and Base Addition: Add 2-propanol to the flask to create a slurry (approx. 0.2 M concentration). Add the organic base (TEA or DIPEA, 2.5 eq). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C for 2-propanol) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Dichloromethane:Methanol. The disappearance of the 4-chloroquinazoline spot and the appearance of a new, more polar spot indicates product formation.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. A precipitate of the product and the amine hydrochloride salt may form. b. Reduce the solvent volume in vacuo. c. Add deionized water to the residue and stir. The desired product has low aqueous solubility, while the hydrochloride salt will dissolve. d. Filter the resulting solid precipitate through a Büchner funnel. e. Wash the solid with cold water, followed by a cold, non-polar solvent like hexanes to remove any non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
Drying: Dry the purified solid under vacuum to yield 4-(quinazolin-4-ylamino)butanoic acid as a solid.
Structural Elucidation and Data
Core Physicochemical Properties
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₁₂H₁₃N₃O₂ | Confirmed by mass spectrometry |
| Molecular Weight | 231.25 g/mol | Calculated from formula[10] |
| Appearance | White to off-white solid | Typical for quinazoline derivatives |
| Melting Point | >200 °C (with decomposition) | Expected due to the crystalline nature and hydrogen bonding capabilities of the carboxylic acid and N-H groups. |
Spectroscopic Data Interpretation
The proton NMR spectrum is the most powerful tool for confirming the covalent structure. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are as follows:
| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| H-2 (Quinazoline) | ~8.5 | Singlet (s) | 1H | Characteristic downfield singlet for the C2 proton of the quinazoline ring. |
| H-5/H-8 (Quinazoline) | ~8.3-7.8 | Doublet (d) | 2H | Aromatic protons adjacent to ring nitrogens, shifted downfield. |
| H-6/H-7 (Quinazoline) | ~7.7-7.5 | Multiplet (m) | 2H | Aromatic protons on the benzene portion of the quinazoline core. |
| N-H | ~9.5 | Broad Singlet (br s) | 1H | Amine proton, exchangeable, often broad. Shift is concentration-dependent. |
| -CH₂- (alpha to NH) | ~3.5 | Triplet (t) | 2H | Methylene group adjacent to the electron-withdrawing amine. |
| -CH₂- (beta to NH) | ~2.0 | Multiplet (m) | 2H | Methylene group coupled to both adjacent CH₂ groups. |
| -CH₂- (alpha to COOH) | ~2.4 | Triplet (t) | 2H | Methylene group adjacent to the electron-withdrawing carboxylic acid. |
| -COOH | ~12.0 | Broad Singlet (br s) | 1H | Carboxylic acid proton, highly deshielded and exchangeable. |
IR spectroscopy validates the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |
| ~3250 | N-H Stretch | Secondary Amine |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic |
| 2950 - 2850 | C-H Stretch (sp³) | Aliphatic |
| ~1710 | C=O Stretch | Carboxylic Acid |
| 1620 - 1580 | C=N, C=C Stretch | Quinazoline Ring |
| ~1500 | N-H Bend | Secondary Amine |
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
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Expected Molecular Ion (M+) : m/z = 231.25 (for [C₁₂H₁₃N₃O₂]⁺)
-
High-Resolution MS (HRMS) : Expected m/z = 232.1086 (for [M+H]⁺, C₁₂H₁₄N₃O₂⁺)
-
Key Fragmentation Pathways :
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Loss of H₂O (m/z = 213) from the carboxylic acid.
-
Loss of COOH (m/z = 186).
-
Cleavage of the butanoic acid chain.
-
Potential Biological Activity and Mechanism of Action
While direct biological data for 4-(quinazolin-4-ylamino)butanoic acid is not extensively published, the quinazoline scaffold is a well-validated pharmacophore for kinase inhibition.[4][10][11] Specifically, the 4-anilinoquinazoline structure is a classic template for ATP-competitive inhibitors of EGFR.[5][6]
Caption: Competitive inhibition of the EGFR ATP binding site.
Hypothesized Mechanism: It is hypothesized that 4-(quinazolin-4-ylamino)butanoic acid would act as an ATP-competitive inhibitor. The quinazoline ring system would occupy the adenine binding pocket of the EGFR kinase domain, forming key hydrogen bond interactions with the hinge region. The butanoic acid side chain would extend into the solvent-exposed region, where it could be further modified to enhance potency or introduce additional functionalities without disrupting the core binding interaction. This makes the compound an excellent starting point for the development of more complex and potentially more potent EGFR inhibitors.
Conclusion and Future Directions
4-(Quinazolin-4-ylamino)butanoic acid is a molecule of significant interest, bridging the clinically validated quinazoline scaffold with a functionalized aliphatic chain. This guide has provided a comprehensive, technically-grounded framework for its synthesis and characterization, built upon established chemical principles. The proposed synthetic protocol is robust and includes clear validation checkpoints. While direct experimental data for this specific molecule is sparse, the predicted analytical data provides a solid benchmark for researchers.
The true value of this compound may lie in its potential as a platform molecule. The carboxylic acid handle is ripe for further chemical modification, enabling its use in:
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PROTAC Development: Serving as a linker to recruit E3 ligases for targeted protein degradation.
-
Fragment-Based Drug Discovery (FBDD): Acting as a starting fragment for building more potent and selective kinase inhibitors.
-
Conjugate Chemistry: Attaching it to antibodies or other targeting moieties for drug delivery applications.
Future research should focus on the execution of the proposed synthesis, full experimental characterization, and screening against a panel of kinases to validate its biological activity and pave the way for its application in next-generation therapeutic design.
References
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Al-Suwaidan, I. A., et al. (2018). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Bioorganic & Medicinal Chemistry, 26(10), 2854-2864. Available at: [Link]
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Al-Rashood, S. T., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2496-2513. Available at: [Link]
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Kumar, A., et al. (2023). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 2(3), 1-12. Available at: [Link] (Note: Direct PDF link may be unstable; search by title for access).
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Abdel-Maksoud, M. S., et al. (2024). Synthesis and evaluation of quinoline–quinazoline hybrids as potential EGFR inhibitors. RSC Advances, 14(10), 6845-6861. Available at: [Link]
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Sánchez, J. B., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Journal of the Chilean Chemical Society, 64(2), 4465-4470. Available at: [Link]
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Doc Brown's Chemistry. The 1H NMR spectrum of butanoic acid. Educational Resource. Available at: [Link]
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Al-Warhi, T., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 3819-3836. Available at: [Link]
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RSC Advances. (2024). Synthesis and evaluation of quinoline–quinazoline hybrids as potential EGFR inhibitors. Supporting Information. Available at: [Link] (Note: This is a direct link to supplementary data from a cited paper).
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Gontijo, R. J., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(52), 32969-32978. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2018). Figure: Reaction of 4-chloroquinazolines (C) with different amines. ResearchGate. Available at: [Link]
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Zhu, C., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Heliyon, 9(2), e13550. Available at: [Link]
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Quezada-Soto, F., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8963. Available at: [Link]
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Singh, P., et al. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 12(10), e202300108. Available at: [Link]
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Hisham, M., et al. (2023). Design and Synthesis of Quinazolin-4-one/Chalcone Hybrids via the Egfr Inhibition Pathway. Anticancer Agents in Medicinal Chemistry, 23. Available at: [Link]
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